methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride
Overview
Description
Methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride: is a chemical compound with the molecular formula C8H15NO2S
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tetrahydro-2H-thiopyran-4-one as the starting material.
Amination Reaction: The ketone undergoes an amination reaction to introduce the amino group, resulting in 4-aminotetrahydro-2H-thiopyran-4-yl .
Esterification: The amino group is then esterified with methyl acetic acid to form methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate .
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to produce the hydrochloride salt.
Industrial Production Methods:
Batch Production: The compound is often produced in batch reactors, where the reaction conditions (temperature, pressure, and pH) are carefully controlled to optimize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various sulfoxides and sulfones can be formed.
Reduction Products: Reduced amines and alcohols are common products.
Substitution Products: Different substituted thiopyran derivatives can be synthesized.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles. Biology: Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of diseases involving sulfur metabolism. Industry: It is used in the production of catalysts and materials with unique properties.
Mechanism of Action
The exact mechanism by which methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride exerts its effects is not fully understood. it is believed to interact with molecular targets involved in sulfur metabolism and other biochemical pathways. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate: A similar compound without the sulfur atom.
Methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate: A closely related compound with a different functional group.
Uniqueness: The presence of the sulfur atom in methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride
This compound's unique structure and properties make it a valuable asset in various scientific fields, and ongoing research continues to uncover new applications and mechanisms.
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Properties
IUPAC Name |
methyl 2-(4-aminothian-4-yl)acetate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-11-7(10)6-8(9)2-4-12-5-3-8;/h2-6,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYISTWAWHXUIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCSCC1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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